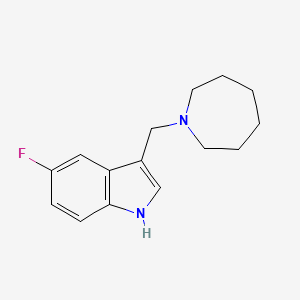

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

CAS No.:

Cat. No.: VC13565609

Molecular Formula: C15H19FN2

Molecular Weight: 246.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19FN2 |

|---|---|

| Molecular Weight | 246.32 g/mol |

| IUPAC Name | 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole |

| Standard InChI | InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 |

| Standard InChI Key | UOODFVQEBWRZQL-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F |

| Canonical SMILES | C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole, reflects its core components:

-

A 1H-indole scaffold substituted with fluorine at position 5.

-

An azepane ring (a seven-membered saturated nitrogen heterocycle) attached via a methylene (-CH2-) group at position 3.

The molecular formula is C15H19FN2, with a calculated molecular weight of 246.33 g/mol. Comparative analysis with analogs such as 3-(azepan-1-ylmethyl)-1H-indole (C15H20N2, 228.33 g/mol) and 3-(azepan-1-ylmethyl)-5-nitro-1H-indole (C15H19N3O2, 273.33 g/mol) confirms the expected mass increase from fluorine substitution.

Table 1: Key Chemical Identifiers

Spectral Characteristics

While experimental NMR or mass spectrometry data for this specific compound are unavailable, predictions can be made using analogous structures:

-

1H NMR: The indole NH proton typically resonates near δ 11.0–12.0 ppm. Fluorine at C5 would deshield adjacent protons, shifting H4 and H6 to δ 7.2–7.8 ppm . Azepane methylene protons (N-CH2-) appear as multiplet signals between δ 2.5–3.5 ppm.

-

13C NMR: The fluorine atom induces significant upfield shifts for C5 (δ ~155 ppm, JCF ≈ 245 Hz) and downfield shifts for neighboring carbons (C4 and C6) .

Synthesis and Derivative Strategies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole:

-

Indole Fluorination Followed by Azepane Coupling:

-

Azepane Functionalization Prior to Indole Formation:

-

Prepare 3-(azepan-1-ylmethyl)aniline derivatives, followed by cyclization to form the indole ring using methods like the Fischer indole synthesis.

-

Experimental Considerations

-

Fluorination Challenges: Directing fluorine to C5 requires careful control of reaction conditions to avoid polyhalogenation. Microwave-assisted synthesis may enhance regioselectivity .

-

Azepane Compatibility: The seven-membered azepane ring’s conformational flexibility necessitates optimized coupling conditions to prevent steric hindrance during methylene bridge formation .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Predicted to be ~3.2 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Estimated at <0.1 mg/mL due to the hydrophobic azepane and indole moieties.

Metabolic Stability

The fluorine atom at C5 likely reduces oxidative metabolism at this position, enhancing in vivo stability compared to non-fluorinated analogs . Azepane’s saturated structure may minimize CYP450-mediated N-dealkylation, though in vitro assays are needed for confirmation.

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to streamline fluorine and azepane introductions.

-

In Vitro Profiling: Screen against kinase panels and GPCR arrays to identify lead candidates.

-

Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume